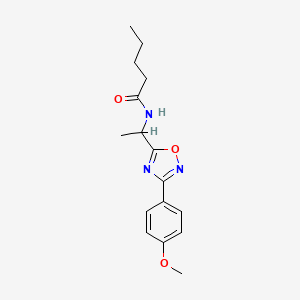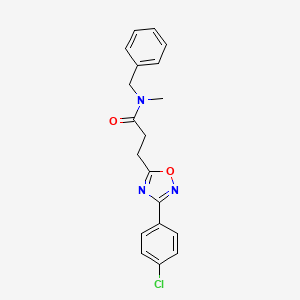
N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as OPA-15406, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. OPA-15406 is a synthetic compound that belongs to the family of oxadiazole derivatives and has been synthesized using a multi-step chemical process.
Mecanismo De Acción
N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exerts its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and pain, improve glucose tolerance, and increase insulin sensitivity. This compound has also been shown to have a protective effect on the heart and brain, reducing the damage caused by ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under a wide range of conditions and has a long half-life in vivo. However, this compound has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. This compound also has a relatively low potency compared to other compounds, which may require higher concentrations for effective results.
Direcciones Futuras
There are several future directions for the study of N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential direction is the development of this compound derivatives with improved potency and solubility. Another direction is the investigation of the mechanisms underlying the neuroprotective effects of this compound. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, such as diabetes and neurodegenerative disorders, warrants further exploration.
In conclusion, this compound is a novel compound that has shown promising results in various fields of research. Its synthesis method has been optimized to achieve high yields and purity. This compound exerts its effects through the modulation of various signaling pathways in cells, and has several biochemical and physiological effects. While this compound has some limitations for use in lab experiments, there are several future directions for its study, including the development of derivatives with improved potency and solubility, and the investigation of its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the condensation of 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol with chloroacetic acid, followed by the reaction of the resulting product with phenethylamine. The final compound is obtained by purification through column chromatography. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-phenethyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biotechnology. In neuroscience, this compound has been shown to have a neuroprotective effect against ischemic brain injury in animal models. In pharmacology, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In biotechnology, this compound has been used as a tool to study the interaction between proteins and small molecules.
Propiedades
IUPAC Name |
2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-18-9-5-6-12-20(18)24-27-25(31-28-24)21-13-7-8-14-22(21)30-17-23(29)26-16-15-19-10-3-2-4-11-19/h2-14H,15-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKTYNVJWJFJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)




![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)

![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)
